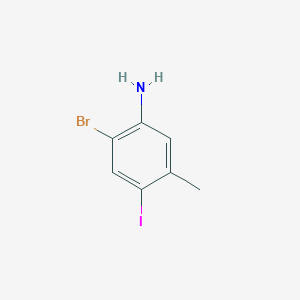

2-Bromo-4-iodo-5-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-iodo-5-methylaniline is a halogenated aniline derivative, notable for its unique combination of bromo, iodo, and methyl groups attached to an aniline backbone. This molecular structure grants it interesting reactivity and properties, making it a subject of study in organic synthesis, materials science, and potential applications in non-linear optical properties and electronics.

Synthesis Analysis

The synthesis of halogenated anilines, similar to this compound, often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, and can include steps like diazotization and Sandmeyer reactions. For instance, a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, was synthesized in excellent yield through Suzuki cross-coupling reactions, highlighting the efficiency of palladium catalysis in constructing complex halogenated structures (Rizwan et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, including density functional theory (DFT) investigations, provides insights into the electronic and structural characteristics of halogenated anilines. DFT calculations help in understanding the frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and reactivity descriptors, which are crucial for predicting the behavior of these molecules under various chemical conditions (Rizwan et al., 2021).

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Compound Synthesis and Optimization:

- Bromo and iodo substitutions are often involved in the synthesis of biologically active compounds. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic material, showcasing the role of bromo substitutions in pharmaceutical compound development (Qiu et al., 2009).

Molecular Studies and Structural Analysis

G-Quadruplex Structural Studies:

- Bromo substitutions have been used to modify the structure of G-quadruplexes, a form of nucleic acid structure. The incorporation of bromo-substituted analogs has helped in stabilizing certain structural forms, aiding in precise structural determinations by methods like circular dichroism and nuclear magnetic resonance (Sagi, 2014).

Environmental and Toxicological Studies

Environmental Impact and Toxicology:

- Brominated compounds like 2,4,6-Tribromophenol have been extensively studied for their environmental concentrations, toxicokinetics, and toxicodynamics. These studies are crucial in understanding the environmental impact and health risks associated with the use of brominated flame retardants (Koch & Sures, 2018).

Mécanisme D'action

Mode of Action

For instance, they can undergo electrophilic substitution reactions, where the bromine, iodine, or methyl group can be replaced by other groups . This can lead to changes in the compound’s properties and its interactions with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-iodo-5-methylaniline . These factors could include temperature, pH, the presence of other compounds, and specific conditions within the biological or chemical environment.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound .

Propriétés

IUPAC Name |

2-bromo-4-iodo-5-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFCVECFBCUAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)

![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)

![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)

![(Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2481303.png)

![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)

![Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2481305.png)

![Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2481312.png)